1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol
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Overview
Description
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol is a heterocyclic compound that features a fused ring system combining benzoimidazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzimidazole with substituted methyl cinnamates under thermal conditions . Another approach includes the use of molybdate sulfuric acid as a catalyst for the reaction of 1H-benzo[d]imidazol-2-amine with various aldehydes and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve optimization of the above synthetic routes to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
Benzo[4,5]imidazo[1,2-a]pyridines: Compounds with similar core structures but different substituents.
Uniqueness
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-4-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-2,4-5,10,14H,3,6-7H2 |
InChI Key |
GFHWQUFAAVIVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC3=CC=CC=C3N2C1)O |
Origin of Product |
United States |
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